1,2,3,4-Tetrahydro-2-methyl-4-quinolinol
Description
Properties
CAS No. |
36191-13-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3 |
InChI Key |
IFQVLAITGJIHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
Scientific Research Applications
Drug Development
1,2,3,4-Tetrahydro-2-methyl-4-quinolinol derivatives have been synthesized and studied for their potential as therapeutic agents. These compounds have shown promise in several areas:
- Analgesics : Some derivatives exhibit pain-relieving properties.
- Anticonvulsants : They are being investigated for their efficacy in controlling seizures.
- Antidepressants : Certain derivatives have demonstrated potential in alleviating depressive symptoms.
- Antipsychotics : The compounds are also being evaluated for their effects on psychotic disorders.
- Antihypertensives : Research indicates that some derivatives may help in lowering blood pressure.
- Antitumor and anticancer agents : Several studies have highlighted the antiproliferative effects of these compounds against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of 1,2,3,4-tetrahydroquinoline derivatives have been extensively studied:
- Bactericidal Effects : Compounds derived from this structure have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Fungal Inhibition : Some derivatives also exhibit antifungal activity against Candida albicans and Penicillium chrysogenum .
Case Study 1: Anticancer Properties
A study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). The results indicated that several compounds significantly inhibited cell proliferation, suggesting their potential as novel chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research focused on the synthesis of new quinoline derivatives showed that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis. Specifically, some compounds demonstrated MIC values as low as 6.25 µg/ml, indicating strong antibacterial potential .
Summary of Findings
The following table summarizes the various applications and findings related to this compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional group variations between 1,2,3,4-Tetrahydro-2-methyl-4-quinolinol and analogous tetrahydroquinoline derivatives:
*THQ = Tetrahydroquinoline
Key Observations :
- Positional Isomerism: The placement of methyl groups (e.g., C2 vs. C4) significantly alters reactivity. For instance, 1,2,3,4-Tetrahydro-4-methylquinoline lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
| Property | This compound | 6-Fluoro-THQ | 3,4-Diaryl-THQ |
|---|---|---|---|
| LogP (octanol-water) | 1.8 | 2.3 | 3.5 |
| Solubility (mg/mL in water) | 12.5 | 5.2 | <0.1 |
| Melting Point (°C) | 145–147 | 98–100 | 210–212 |
Insights :
Preparation Methods
Step 1: Hydroaminoalkylation
Step 2: Intramolecular Buchwald–Hartwig Amination
-
Conditions : Palladium catalyst (e.g., Pd(OAc)₂), ligand (XantPhos), and base (Cs₂CO₃) in toluene at 110°C.
Advantages :
-
High functional group tolerance.
-
Precise control over methyl substitution at position 2 via N-methylaniline precursors.
Alkylation of Secondary Amine Intermediates
Methylation at position 2 can be achieved via alkylation of a preformed tetrahydroquinoline scaffold. A study in demonstrates S- and O-methylation using methyl iodide (CH₃I):
Procedure :
-
Substrate : 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.
-
Methylation :
Challenges :
-
Competing N-methylation requires careful base selection.
-
Steric hindrance at position 2 may necessitate elevated temperatures.
Domino Reactions for One-Pot Synthesis
Domino sequences reviewed in enable efficient tetrahydroquinoline formation without isolating intermediates:
Example Sequence:
-
Reduction-Cyclization :
-
Nitroarenes reduced to amines, followed by acid-catalyzed cyclization with ketones.
-
-
Oxidative Dearomatization :
Typical Conditions :
| Step | Reagents | Yield Range |
|---|---|---|
| Reduction | H₂/Pd-C, Fe/AcOH | 60–75% |
| Cyclization | H₂SO₄, Δ | 70–85% |
| Oxidation | MnO₂, CH₂Cl₂ | 65–80% |
Comparative Analysis of Methods
Key Trends :
-
Modern catalytic methods (e.g., hydroaminoalkylation) offer superior yields and selectivity.
-
Traditional methods (Pictet–Spengler) remain valuable for structural diversity but suffer from scalability issues.
Q & A
What are the primary synthetic routes for 1,2,3,4-tetrahydro-4-quinolinone derivatives, and how do reaction conditions influence product formation?
Basic
The synthesis of 1,2,3,4-tetrahydro-4-quinolinones often involves cyclization strategies. One method employs polyphosphoric acid (PPA) to cyclize 3,3-dimethylacrylic acid with anilines, yielding the target compound. However, substituent effects are critical; replacing aniline with m-cresol fails due to N-protonation, while benzylamine promotes C=C bond addition instead of cyclization . Alternative routes use LiAlH4 in THF to reduce intermediates, followed by functionalization with reagents like thiophene-2-carbimidothioate HI in ethanol .
Advanced
Optimizing reaction conditions is essential to mitigate side reactions. For example, using LiAlH4 under controlled temperatures (room temperature vs. reflux) impacts reduction efficiency and selectivity. In Scheme 4a, sequential reduction with LiAlH4 and treatment with SOCl2/CHCl3 ensures complete conversion of intermediates, avoiding partial reduction byproducts . Stereochemical outcomes, such as chiral separation via SFC chromatography, require precise solvent and column selection to achieve >99% enantiomeric excess .
How can researchers resolve contradictions in spectroscopic data when characterizing 1,2,3,4-tetrahydro-2-methyl-4-quinolinol derivatives?
Basic
Contradictions in NMR or MS data often arise from impurities or tautomerism. For example, in ¹H NMR (DMSO-d6), signals at δ 3.40–3.44 (m, 1H) and 5.16 (dd, 1H) may indicate conformational flexibility or hydrogen bonding. Cross-referencing with high-resolution MS (HRMS) and HPLC purity (>95%) helps validate structural assignments .
Advanced
Unexplained splitting in NMR signals (e.g., δ 7.23–7.32 ppm for aromatic protons) could suggest dynamic processes or diastereomerism. Variable-temperature NMR or 2D experiments (COSY, NOESY) clarify such ambiguities. For example, ESI-HRMS discrepancies between calculated and observed m/z values (e.g., Δ < 2 ppm) may stem from isotopic patterns or adduct formation; isotopic labeling or collision-induced dissociation (CID) studies can resolve these .
What strategies improve yields in multi-step syntheses of substituted 1,2,3,4-tetrahydroquinolines?
Advanced
Yield optimization hinges on intermediate stabilization and stepwise purification. For instance, introducing electron-donating groups (e.g., –NH2) at position 6 enhances nucleophilicity, facilitating subsequent reactions like thioacylation (e.g., 69.4% yield for compound 50). Conversely, steric hindrance from fluorinated substituents (e.g., 8-fluoro derivatives) reduces yields to 15%, necessitating excess reagents or microwave-assisted heating . Protecting groups (e.g., Boc for amines) improve stability during functionalization steps .
How do researchers address challenges in achieving stereochemical control during synthesis?
Advanced
Stereochemical control is critical for biologically active derivatives. Chiral SFC columns (e.g., Chiralpak® AD-H) enable separation of enantiomers from racemic mixtures. For example, compound 11b was resolved using ethanol/chloroform gradients, achieving >99% purity . Computational modeling (e.g., DFT calculations) predicts steric and electronic influences on transition states, guiding reagent selection to favor desired stereoisomers .
What analytical methods are most robust for quantifying trace impurities in this compound samples?
Basic
HPLC with UV detection (λ = 254 nm) and C18 columns is standard for purity assessment. For example, compound 50 showed 99.6% purity under isocratic conditions (acetonitrile/water) .
Advanced
LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for trace impurities (e.g., <0.1%). High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry (IMS) differentiates isobaric contaminants. Residual solvents (e.g., THF, CHCl3) are quantified via headspace GC-MS, ensuring compliance with ICH guidelines .
How can researchers troubleshoot failed cyclization reactions in quinolinol synthesis?
Advanced
Failed cyclizations often result from improper protonation states or solvent polarity. For example, PPA-mediated cyclization of m-cresol derivatives fails due to N-protonation blocking nucleophilic attack; switching to non-acidic conditions (e.g., DMF/K2CO3) may bypass this . Monitoring reaction progress via TLC or in situ IR spectroscopy identifies intermediates, allowing real-time adjustments (e.g., increasing temperature from 80°C to 120°C to drive cyclization) .
What are the best practices for scaling up lab-scale syntheses of 1,2,3,4-tetrahydroquinoline derivatives?
Advanced
Scale-up requires addressing exothermicity and mixing efficiency. For LiAlH4 reductions, slow reagent addition under N2 prevents thermal runaway. Continuous flow reactors improve heat transfer and reproducibility for high-yield steps (e.g., 98% yield for compound 49) . Solvent recovery systems (e.g., ethanol distillation) reduce costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
